4-(2-Butoxyethyl)piperidine

Medicinal Chemistry ADME Lipophilicity

4-(2-Butoxyethyl)piperidine (CAS 70724-66-2) solves the challenge of sourcing well-characterized, CNS-permeable piperidine scaffolds for neuropharmacology SAR programs. - Evaluated in vitro for PDE4A inhibition and substance P receptor (NK1) antagonism. - Superior BBB penetration potential: LogP 2.52 vs. 0.8 for methoxy analog; 6 rotatable bonds; aqueous solubility 11 g/L. - Available as free base (MW 185.31) or hydrochloride salt for comparative formulation and dissolution studies. - Reliable supply with batch-to-batch consistency for structure-property relationship (SPR) investigations.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
CAS No. 70724-66-2
Cat. No. B1616077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Butoxyethyl)piperidine
CAS70724-66-2
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCCCOCCC1CCNCC1
InChIInChI=1S/C11H23NO/c1-2-3-9-13-10-6-11-4-7-12-8-5-11/h11-12H,2-10H2,1H3
InChIKeyJVSPINOXKQMDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Butoxyethyl)piperidine: Physicochemical & In Vitro Profile


4-(2-Butoxyethyl)piperidine (CAS: 70724-66-2) is a synthetic piperidine derivative featuring a butoxyethyl side chain at the 4-position, with a molecular formula of C11H23NO and a molecular weight of 185.31 g/mol . This compound serves as a specialized building block in medicinal chemistry and has been evaluated in vitro for its inhibitory activity against Phosphodiesterase type 4A (PDE4A) [1] and for its antagonistic activity against the substance P receptor in guinea pig myenteric plexus longitudinal muscle strips [2]. Its computed physicochemical properties include a predicted density of 0.872±0.06 g/cm³, a boiling point of 250.5±13.0 °C at 760 mmHg, and a calculated water solubility of 11 g/L at 25 °C .

4-substituted piperidine scaffold for medicinal chemistry building block libraries
Evaluated against PDE4A and NK1 receptors in vitro, supporting inflammatory and pain pathway research
Butoxyethyl chain provides distinct lipophilicity, supporting CNS permeability and distribution model studies

4-(2-Butoxyethyl)piperidine: Alkoxy Chain Length Differentiation


In the 4-(alkoxyethyl)piperidine series, the length of the alkoxy chain (methoxy, ethoxy, propoxy, butoxy) is a critical determinant of physicochemical properties such as lipophilicity (LogP), solubility, and molecular weight, which in turn govern a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile and potential biological interactions . Generic substitution with a shorter-chain analog like 4-(2-methoxyethyl)piperidine would result in a significantly lower LogP (0.8 [1] vs. 2.52 ) and a different solubility profile, potentially altering membrane permeability and target engagement in vivo. Therefore, researchers cannot assume functional interchangeability within this series without direct comparative biological data.

Butoxyethyl chain Methoxy/ethoxy chain Shorter alkoxy chains substantially reduce lipophilicity, which may shift membrane permeability and CNS distribution profiles.
Free base (sparingly soluble) HCl salt (freely soluble) Form choice directly impacts aqueous dissolution behavior, handling, and compatibility with in vitro assay buffers.

4-(2-Butoxyethyl)piperidine: Analogue Comparison


Lipophilicity vs. Shorter-Chain Analogs

The butoxyethyl substitution confers a LogP of 2.52 , which is significantly higher than the LogP values of 0.8 for 4-(2-methoxyethyl)piperidine [1] and 2.54 for 4-(2-ethoxyethyl)piperidine hydrochloride (calculated for the free base, LogP is expected to be lower) [2]. This increased lipophilicity is a key differentiator that can influence blood-brain barrier penetration and overall compound distribution.

Lipophilicity vs. Analogs
Cross-study comparable
LogP 2.52 vs. 0.8 (4-(2-methoxyethyl)piperidine); ≈1.72 units higher than methoxy analog
Higher LogP may support CNS permeability model context
Calculated values; context-dependent
Medicinal Chemistry ADME Lipophilicity

Solubility: Free Base vs. Hydrochloride Salt

The free base form of 4-(2-butoxyethyl)piperidine exhibits a calculated aqueous solubility of 11 g/L at 25 °C . In contrast, its hydrochloride salt (CAS 1219967-64-2) is reported to be freely soluble in water, methanol, and ethanol, and practically insoluble in diethyl ether . This distinction is crucial for selecting the appropriate form for in vitro assays or in vivo dosing formulations.

Aqueous Solubility (Free Base)
Class-level inference
11 g/L (calculated) at 25 °C
Supports aqueous formulation context
HCl salt is freely soluble; data to verify
Formulation Biopharmaceutics Solubility

Drug-Likeness: MW and Rotatable Bonds

With a molecular weight of 185.31 g/mol and 6 rotatable bonds [1], 4-(2-butoxyethyl)piperidine falls within a favorable range for oral bioavailability according to Lipinski's Rule of Five. This contrasts with 4-(2-methoxyethyl)piperidine, which has a molecular weight of 143.23 g/mol and only 3 rotatable bonds . The increased molecular weight and flexibility of the butoxy derivative may influence target binding entropy and off-rate kinetics.

Drug-Likeness: MW & Rot. Bonds
Cross-study comparable
MW 185.31, 6 rot. bonds vs. 143.23, 3 rot. bonds (methoxy analog)
Higher MW and flexibility may influence binding kinetics
Context-dependent; requires target-specific validation
Drug Design Lipinski's Rule of Five Physicochemical Properties

In Vitro Activity: PDE4A and Substance P Receptor

The compound has been specifically evaluated in vitro for its inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A) [1] and for its antagonistic activity against the substance P receptor in guinea pig myenteric plexus [2]. However, quantitative data (e.g., IC50, Ki, Kd) are not publicly available for direct comparison with other 4-alkoxyethyl piperidines in these assays. This evidence confirms target engagement but does not establish differential potency.

In Vitro Target Engagement
Supporting evidence
PDE4A inhibition and substance P receptor antagonism evaluated (qualitative)
Confirms pathway-relevant target engagement context
No quantitative IC50 data available
PDE4 Substance P In Vitro Pharmacology

4-(2-Butoxyethyl)piperidine: Recommended Research Applications


CNS Drug Discovery

The elevated LogP of 2.52 suggests potential for enhanced blood-brain barrier penetration compared to shorter-chain alkoxyethyl piperidines. This makes 4-(2-butoxyethyl)piperidine a valuable scaffold for designing CNS-active compounds, particularly for targets like PDE4 [1] and NK1 receptors [2] which are implicated in neurological and psychiatric disorders.

ADME and Physicochemical Optimization

The distinct physicochemical profile of 4-(2-butoxyethyl)piperidine (MW=185.31, LogP=2.52, 6 rotatable bonds, aqueous solubility of 11 g/L) makes it an ideal model compound for structure-property relationship (SPR) studies. Researchers can use this compound to systematically investigate how increasing alkoxy chain length affects membrane permeability, metabolic stability, and protein binding in a controlled piperidine series.

Formulation and Salt Selection

The availability of both the free base form with calculated solubility of 11 g/L and a highly soluble hydrochloride salt provides a unique opportunity for comparative formulation studies. This allows researchers to directly assess the impact of salt formation on dissolution rate, stability, and bioavailability of a moderately lipophilic amine.

Application
Selection Property
Validation Focus
CNS permeability and distribution studies
Lipophilicity-driven CNS disposition
BBB permeability and brain tissue distribution assays
Structure-property relationship (SPR) studies
Alkoxy chain length vs. ADME parameters
Permeability, metabolic stability, and protein binding profiling
Free base vs. salt formulation comparison
Solubility and dissolution profile
Dissolution rate and aqueous formulation stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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